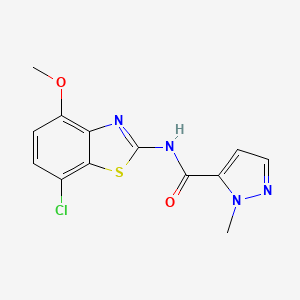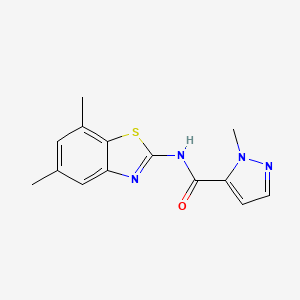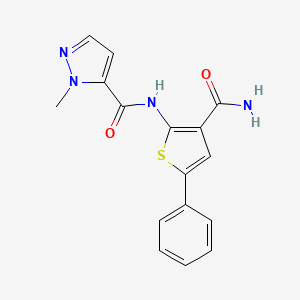
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CMC-Pyrazole) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazole and belongs to the class of benzothiazoles. CMC-Pyrazole has been found to possess a variety of biochemical and physiological effects, which makes it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that this compound binds to the active site of enzymes, such as cyclooxygenase-2, and inhibits their activity. Additionally, this compound is thought to modulate the activity of calcium-binding proteins, which are involved in the regulation of cell growth and differentiation. It is also believed that this compound may act as an anti-inflammatory agent by inhibiting the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, and to modulate the activity of calcium-binding proteins. Additionally, this compound has been found to inhibit the growth of cancer cells, and to act as an anti-inflammatory agent. Furthermore, this compound has been found to possess antioxidant properties, and to modulate the activity of several other proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable under physiological conditions. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research. However, this compound also has some limitations for use in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents, making it difficult to work with. Additionally, this compound has not been extensively studied and its exact mechanism of action is not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its mechanism of action and to identify the specific proteins it binds to and modulates. Additionally, further research could be conducted on this compound’s ability to inhibit the growth of cancer cells, as well as its potential to act as an anti-inflammatory agent. Additionally, further research could be conducted to investigate this compound’s antioxidant properties and its potential to modulate the activity of other proteins. Finally, further research could be conducted to investigate the potential applications of this compound in the pharmaceutical and medical fields.
Méthodes De Synthèse
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using several different methods. One of the most common approaches is to synthesize it from the reaction of 7-chloro-4-methoxy-1,3-benzothiazole and 1-methyl-1H-pyrazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction yields this compound as a white solid. Other methods for synthesizing this compound include the reaction of 7-chloro-4-methoxy-1,3-benzothiazole and 1-methyl-1H-pyrazole-5-carboxamide in the presence of a Grignard reagent, or the reaction of 7-chloro-4-methoxy-1,3-benzothiazole and 1-methyl-1H-pyrazole-5-carboxylate in the presence of a Lewis acid.
Applications De Recherche Scientifique
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been used to study the inhibition of enzymes, such as cyclooxygenase-2, and to investigate the role of calcium in the regulation of cell growth and differentiation. This compound has also been tested for its ability to inhibit the growth of cancer cells, and for its potential to act as an anti-inflammatory agent. Additionally, this compound has been studied for its potential to act as a protective agent against oxidative stress, as well as for its ability to modulate the activity of several other proteins.
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-18-8(5-6-15-18)12(19)17-13-16-10-9(20-2)4-3-7(14)11(10)21-13/h3-6H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDFGUPYLWIDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530156.png)

![N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530169.png)
![1-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6530174.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530187.png)

![methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate](/img/structure/B6530205.png)
![6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530214.png)

![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)
![4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530229.png)
![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)
![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)
